molecular formula C9H9NO5 B077076 2-(4-Nitrophenoxy)propanoic acid CAS No. 13794-10-0

2-(4-Nitrophenoxy)propanoic acid

Cat. No. B077076
CAS RN: 13794-10-0
M. Wt: 211.17 g/mol
InChI Key: OYYFEDUOOFSUGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-Nitrophenoxy)propanoic acid involves multiple steps and reagents. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a method demonstrated for the synthesis of ureas from carboxylic acids, showcasing the complexity of reactions involved in producing such compounds (Thalluri et al., 2014). Additionally, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrates the process of reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce intermediate compounds before achieving the target compound (Zhang Dan-shen, 2009).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been characterized using various spectroscopic methods. For instance, conjugated polyene carbonyl derivatives of nitroxyl spin-labels were analyzed to determine their molecular structure and conformation, revealing detailed insights into their chemical nature (Mustafi et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Nitrophenoxy)propanoic acid and its derivatives can be complex, involving various mechanisms and intermediates. The photochemical properties of nitrophenols, for instance, are influenced by the presence of oxygen and specific reagents, demonstrating the reaction mechanisms these compounds can undergo (Vione et al., 2001).

Physical Properties Analysis

The physical properties of 2-(4-Nitrophenoxy)propanoic acid derivatives, such as acidity constants, aqueous solubilities, and partition coefficients, are crucial for understanding their environmental behavior and interactions (Schwarzenbach et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 2-(4-Nitrophenoxy)propanoic acid and related compounds, are studied to understand their potential applications and environmental impact. The reactivity of nitro-substituted phenolates, for instance, shows how modifications in the chemical structure can influence the overall properties of these compounds (Nandi et al., 2012).

Scientific Research Applications

  • Phenol Photonitration : The formation of nitrophenols in aqueous solutions upon UV irradiation of phenol and nitrite is influenced by dissolved oxygen and the presence of 2-propanol. This indicates potential applications in environmental chemistry and pollution studies (Vione et al., 2001).

  • Anti-inflammatory Activities : Phenolic compounds derived from Eucommia ulmoides Oliv., which include similar structures to 2-(4-Nitrophenoxy)propanoic acid, have shown anti-inflammatory activities. This suggests potential medicinal applications for structurally related compounds (Ren et al., 2021).

  • Phenoxy Herbicides Analysis : A method for determining phenoxy herbicides in water samples, including compounds similar to 2-(4-Nitrophenoxy)propanoic acid, has been developed. This has implications for environmental monitoring and analysis (Nuhu et al., 2012).

  • Polybenzoxazine Synthesis : Phloretic acid, a compound structurally related to 2-(4-Nitrophenoxy)propanoic acid, has been used for the synthesis of polybenzoxazine, indicating potential applications in materials science (Trejo-Machin et al., 2017).

  • Toxicity and Degradability of Nitrophenols : Studies on the toxicity and degradability of nitrophenols in various systems provide insight into the environmental impact and biodegradability of related compounds, including 2-(4-Nitrophenoxy)propanoic acid (Uberoi & Bhattacharya, 1997).

Safety And Hazards

The safety data sheet (SDS) for 2-(4-Nitrophenoxy)propanoic acid can provide detailed information about its safety and hazards .

properties

IUPAC Name

2-(4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYFEDUOOFSUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396680
Record name 2-(4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)propanoic acid

CAS RN

13794-10-0
Record name 2-(4-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Nitrophenoxy)propionic acid methyl ester 14 (50 g) and concen. HCl (500 ml) were refluxed for 8 hours. The reaction mass was cooled to room temperature. Crude 29 was filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:5) to give pure 29 (40 g, 85.3%) as a white powder with an m.p. between 139-141° C.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Yield
85.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G Navarrete-Vázquez, H Torres-Gómez… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C10H11NO5, is of interest with respect to its antidyslipidemic activity. It was prepared by reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate followed …
Number of citations: 2 scripts.iucr.org
RG Clewley - 1987 - elibrary.ru
Nitronium acetate adducts are not obtained in the nitrations of 4-fluoro-, 4-chloro-, and 4-bromo-anisole. However, nitration of 2-(4-fluorophenoxy)-, 2-(4-chlorophenoxy)-, and 2-(4-…
Number of citations: 2 elibrary.ru
S Hidalgo-Figueroaa, H Tlahuextb - academia.edu
The title compound, C10H11NO5, is of interest with respect to its antidyslipidemic activity. It was prepared by reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate followed …
Number of citations: 0 www.academia.edu

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